Compound Description: This compound is a potent, orally active dipeptidyl peptidase IV (DPP-4) inhibitor. It demonstrates excellent selectivity for DPP-4, favorable oral bioavailability in preclinical models, and efficacy in mitigating elevated blood glucose levels in animal models of type 2 diabetes. []
Relevance: While structurally distinct from 2-(4-aminopiperidin-1-yl)-N,N-dipropylacetamide, both compounds fall within the broader category of substituted amides and share a common interest in their potential therapeutic applications. The presence of amine and amide functionalities in both structures further underscores their shared chemical space. This compound's focus on DPP-4 inhibition, a key target for managing type 2 diabetes, suggests a potential area of investigation for the target compound, 2-(4-aminopiperidin-1-yl)-N,N-dipropylacetamide.
2-[4-(3-{(R)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)
Compound Description: BI 665915 is a potent 5-lipoxygenase-activating protein (FLAP) inhibitor. It demonstrates excellent potency in binding to FLAP and inhibiting LTB4 synthesis in human whole blood. This compound also exhibits a favorable cross-species drug metabolism and pharmacokinetic (DMPK) profile, suggesting potential for low human clearance and minimal drug-drug interactions. []
Relevance: Both BI 665915 and 2-(4-aminopiperidin-1-yl)-N,N-dipropylacetamide share the presence of a substituted acetamide moiety. While their core structures and biological targets differ, the shared acetamide functionality highlights a common structural element.
Compound Description: This series of compounds was designed and synthesized as potential antipsychotic agents. They demonstrated anti-dopaminergic and anti-serotonergic activities in behavioral models. Notably, compound 3f within this series displayed promising antipsychotic potential. []
Relevance: This class of compounds shares significant structural similarities with 2-(4-aminopiperidin-1-yl)-N,N-dipropylacetamide, particularly the presence of a piperazine ring linked to an acetamide group. This structural resemblance suggests that 2-(4-aminopiperidin-1-yl)-N,N-dipropylacetamide might also exhibit antipsychotic activity, warranting further investigation. The presence of the N,N-diphenylacetamide moiety in these compounds, compared to the N,N-dipropylacetamide in the target compound, offers valuable insight into the structure-activity relationship.
8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356)
Compound Description: BI 1356 represents a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor. Developed from the xanthine scaffold, this compound demonstrates significant blood glucose lowering in various animal models and is currently under clinical evaluation for type 2 diabetes treatment. []
Relevance: Both BI 1356 and 2-(4-aminopiperidin-1-yl)-N,N-dipropylacetamide share the crucial 3-aminopiperidin-1-yl substructure. This shared element is likely vital for their interaction with biological targets and highlights the potential importance of this specific group in the context of DPP-4 inhibition or other related therapeutic activities.
Compound Description: SSR149415 is a selective, nonpeptide vasopressin V1b receptor antagonist. It exhibits potent inhibition of arginine vasopressin (AVP)-induced activity and has demonstrated anxiolytic-like effects in preclinical models. This compound's unique profile makes it a valuable tool for investigating the role of V1b receptors in stress and anxiety. []
Relevance: SSR149415 shares the presence of an N,N-dimethyl carboxamide group with 2-(4-aminopiperidin-1-yl)-N,N-dipropylacetamide, albeit within a vastly different overall structure. While their primary targets are distinct, this shared feature suggests potential for exploring the impact of subtle structural variations on receptor selectivity and biological activity.
Compound Description: ADL5747 is a potent and selective delta opioid receptor agonist discovered during research focused on developing novel analgesics. This compound is significantly more potent than its predecessor ADL5859 and shows promise as a potential therapeutic for pain management due to its efficacy, safety, and pharmacokinetic properties. []
Relevance: Although their core structures differ, both ADL5747 and 2-(4-aminopiperidin-1-yl)-N,N-dipropylacetamide share a key structural motif: a piperidine ring substituted at the 4-position. This shared feature underscores the significance of this structural element in interacting with biological targets, albeit in different therapeutic contexts. Understanding the specific interactions mediated by this shared motif could offer valuable insights into their respective mechanisms of action. Additionally, the presence of the N,N-diethyl benzamide in ADL5747, compared to the N,N-dipropylacetamide in the target compound, provides further points of comparison for structure-activity relationship studies.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.